Cbz-4-Bromo-D-Phenylalanine

Chiral separation Enantiomeric purity Quality control analytics

Cbz-4-Bromo-D-Phenylalanine (CAS 1100357-99-0; molecular formula C₁₇H₁₆BrNO₄; MW 378.22 g/mol) is an N-α-carbobenzoxy (Cbz)-protected, para-bromo-substituted D-phenylalanine derivative classified as a non-proteinogenic, chiral unnatural amino acid building block. The compound combines three functional features in a single synthon: (i) a D-configuration at the α-carbon conferring resistance to endogenous proteolysis when incorporated into peptides ; (ii) a Cbz (benzyloxycarbonyl) protecting group orthogonal to both Fmoc (base-labile) and Boc (acid-labile) protection, removable by catalytic hydrogenolysis (H₂, Pd/C) or strong acid ; and (iii) a para-bromo substituent serving as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) enabling late-stage diversification.

Molecular Formula
Molecular Weight 378.29
Cat. No. B1579179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-4-Bromo-D-Phenylalanine
Molecular Weight378.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-4-Bromo-D-Phenylalanine – CAS 1100357-99-0 Procurement & Selection Overview


Cbz-4-Bromo-D-Phenylalanine (CAS 1100357-99-0; molecular formula C₁₇H₁₆BrNO₄; MW 378.22 g/mol) is an N-α-carbobenzoxy (Cbz)-protected, para-bromo-substituted D-phenylalanine derivative classified as a non-proteinogenic, chiral unnatural amino acid building block . The compound combines three functional features in a single synthon: (i) a D-configuration at the α-carbon conferring resistance to endogenous proteolysis when incorporated into peptides ; (ii) a Cbz (benzyloxycarbonyl) protecting group orthogonal to both Fmoc (base-labile) and Boc (acid-labile) protection, removable by catalytic hydrogenolysis (H₂, Pd/C) or strong acid ; and (iii) a para-bromo substituent serving as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) enabling late-stage diversification [1]. The compound is commercially available at ≥98% purity from multiple suppliers, typically packaged at 1 g, 5 g, and larger scales suitable for research through pilot-scale peptide synthesis [2].

Why Cbz-4-Bromo-D-Phenylalanine Cannot Be Casually Substituted by In-Class Analogs


Substituting Cbz-4-Bromo-D-Phenylalanine with its L-enantiomer (Cbz-4-Bromo-L-Phenylalanine, CAS 158069-49-9), the Fmoc-protected analog (Fmoc-4-Bromo-D-Phenylalanine, CAS 198545-76-5), or alternative halogen substituents (4-fluoro or 4-chloro) introduces measurable performance penalties across synthetic orthogonality, enzymatic stability, chromatographic separability, and cross-coupling reactivity. The D-configuration is not a trivial interchange: proteolytic enzymes are stereospecific for L-amino acids, and substituting D-Phe with L-Phe in a peptide sequence eliminates the hallmark protease-resistance advantage conferred by the D-enantiomer . The Cbz group provides hydrogenolytic deprotection orthogonal to both base-labile Fmoc and acid-labile Boc, enabling sequential deprotection strategies unavailable to Fmoc-only or Boc-only workflows . The para-bromo substituent provides superior enantiomeric resolution (Rₛ = 3.35 at pH 3.0) compared to the para-fluoro analog during chiral chromatographic quality control [1]. The quantitative evidence below establishes that each structural feature – stereochemistry, protecting group, and halogen substituent – carries distinct, measurable consequences for synthetic utility and analytical behavior.

Quantitative Differentiation Evidence for Cbz-4-Bromo-D-Phenylalanine vs. Closest Analogs


Enantiomeric Resolution: 4-Bromo vs. 4-Fluoro vs. 4-Chloro Phenylalanine by Capillary Electrochromatography

In a capillary electrochromatography study using (−)-18-crown-6-tetracarboxylic acid bonded silica as the chiral stationary phase, racemic 4-bromophenylalanine achieved an enantiomeric resolution (Rₛ) of 3.35 at pH 3.0, increasing from Rₛ = 2.37 at pH 4.5. In the same system, bromo- and chloro-substituted phenylalanines consistently exhibited higher resolution than fluoro-substituted phenylalanines, for which resolution followed the order 4-F < 3-F < 2-F [1]. This establishes that the 4-bromo substituent confers a quantifiably superior chromatographic separability compared to the 4-fluoro analog under identical conditions.

Chiral separation Enantiomeric purity Quality control analytics

Cbz vs. Fmoc Orthogonality: Deprotection Chemistry Defines Route Compatibility in Peptide Synthesis

The Cbz group is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strong acid (e.g., HBr/AcOH), whereas the Fmoc group requires base (20% piperidine in DMF) and the Boc group requires acid (TFA). This orthogonality means Cbz is compatible with Boc-removal conditions (TFA) without premature deprotection, and Cbz can be selectively removed in the presence of Fmoc groups by hydrogenolysis [1]. In modern practice, Cbz is predominantly employed in solution-phase peptide synthesis where stepwise purification and orthogonal deprotection are required, whereas Fmoc dominates solid-phase synthesis (SPPS) . A 2024 methodology paper on Fmoc-SPPS confirms that solid-phase synthesis has become the major mainstream method for research and therapeutic peptides, and Cbz has a clear and independent role in solution-phase routes where SPPS-compatible protecting groups are suboptimal .

Protecting group strategy Solution-phase peptide synthesis Orthogonal deprotection

4-Bromo-D-Phenylalanine in High-Resolution Structural Biology: 1.1 Å Glucagon Analog Crystal Structure (PDB 6PHQ)

The crystal structure of a glucagon analog fully composed of D-amino acids with 4-bromo-D-phenylalanine substitutions at positions 6 and 22 was solved at 1.1 Å resolution in space group I41 (PDB ID: 6PHQ) [1]. The bromine atom serves as an anomalous scatterer for experimental phasing in X-ray crystallography, enabling high-resolution structure determination. The D-configuration at every residue, combined with the bromine substitution, provided a fully protease-resistant peptide scaffold suitable for biophysical characterization [2]. The use of 4-bromo-D-phenylalanine rather than 4-bromo-L-phenylalanine is critical here, as the all-D peptide backbone would be incompatible with L-amino acid incorporation. This validated crystallographic application is a procurement-relevant use case not replicable with non-brominated or L-configuration analogs.

X-ray crystallography Phasing Peptide structural biology

Racemization Risk During Peptide Coupling: Cbz vs. Fmoc vs. Boc Urethane Protection Compared

All three urethane-type protecting groups (Cbz, Boc, Fmoc) generally resist racemization better than acyl-type protecting groups during peptide coupling . However, the mechanism of racemization risk differs: Fmoc deprotection under basic conditions (piperidine) can promote racemization of base-sensitive residues, whereas Cbz removal by hydrogenolysis avoids base exposure [1]. Boc removal with TFA is acid-mediated and may promote racemization of acid-sensitive sequences. In Ullmann-type diaryl ether formation studies, both N-Boc- and N-Cbz-protected aromatic amino acids showed little racemization as substrates, though their reaction yields were moderate, while N-trityl and N,N-dibenzyl-protected aromatic amino esters gave coupling products without loss of optical purity [2]. This positions Cbz as equivalent to Boc in racemization suppression during coupling, with the added advantage of neutral deprotection conditions (hydrogenolysis) that avoid the base- or acid-mediated racemization risks associated with Fmoc and Boc deprotection, respectively.

Racemization control Peptide coupling Stereochemical integrity

Suzuki–Miyaura Cross-Coupling Reactivity: 4-Bromo vs. 4-Iodo vs. Non-Halogenated Phenylalanine Building Blocks

The para-bromo substituent on Cbz-4-Bromo-D-Phenylalanine serves as an electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the synthesis of biaryl-modified peptides and amino acid derivatives [1]. In a published protocol for Fmoc-protected bromophenylalanines, Suzuki–Miyaura coupling with arylboronic acids proceeds in good to excellent yields under nonaqueous conditions, generating biaryl-containing amino acids directly usable in subsequent solid-phase peptide synthesis [2]. The bromo substituent provides a balance of reactivity and stability: it is more stable toward premature oxidative addition than the iodo analog during storage, yet sufficiently reactive for efficient cross-coupling. Non-halogenated phenylalanine lacks this derivatization handle entirely, making brominated building blocks essential for convergent synthetic strategies that introduce aromatic diversity at a late stage [1].

Late-stage functionalization Suzuki-Miyaura coupling Biaryl amino acid synthesis

D-Enantiomer Protease Resistance: Stereospecificity of Endogenous Proteases and D-Peptide Therapeutics

Proteolytic enzymes are inherently stereospecific, with active sites configured to hydrolyze amide bonds adjacent to canonical L-amino acids. Substituting L-phenylalanine with D-phenylalanine renders the peptide sequence essentially invisible to endogenous proteases, a principle that underpins the development of mirror-image peptide therapeutics . In a study of HCV NS5B polymerase inhibitors, the D-isomer of a phenylalanine-derived rhodanine (compound 41) exhibited an IC₅₀ of 19.3 μM, compared to the corresponding L-isomer (compound 27), demonstrating that stereochemical configuration directly modulates biological target engagement [1]. For Cbz-4-Bromo-D-Phenylalanine, the D-configuration is fixed at procurement; purchasing the L-enantiomer (Cbz-4-Bromo-L-Phenylalanine, CAS 158069-49-9) would yield a building block that, upon incorporation, produces peptides susceptible to proteolytic degradation rather than protease-resistant D-peptides.

Protease resistance D-peptide therapeutics Pharmacokinetic stability

Definitive Application Scenarios Where Cbz-4-Bromo-D-Phenylalanine Provides Documented Advantage


Solution-Phase Fragment Condensation for Complex Peptide APIs Requiring Triple Orthogonal Protection (Cbz/Boc/Fmoc)

When a synthetic route demands three levels of orthogonal amino protection – e.g., for convergent fragment condensation of a therapeutic peptide with multiple lysine, ornithine, or unnatural diamino acid residues – Cbz-4-Bromo-D-Phenylalanine is the required building block. The Cbz group is stable to both piperidine (Fmoc removal) and TFA (Boc removal), and can be selectively cleaved by hydrogenolysis as the final deprotection step. As documented in solution-phase peptide synthesis protocols, Cbz remains a 'common and practical choice' for routes involving stepwise separation, staged purification, and final-step deprotection . The Fmoc analog (Fmoc-4-Bromo-D-Phenylalanine) cannot fulfill this role in a Cbz/Boc/Fmoc orthogonal scheme, as it would be prematurely deprotected during piperidine treatment of Fmoc groups elsewhere in the sequence.

Crystallographic Structure Determination of D-Peptide Therapeutics Using Bromine Anomalous Scattering

As validated by the 1.1 Å resolution crystal structure of an all-D glucagon analog with 4-bromo-D-phenylalanine at positions 6 and 22 (PDB 6PHQ), the bromine atom provides intrinsic anomalous scattering for experimental X-ray phasing without additional heavy-atom derivatization [1]. This application is unique to brominated building blocks and cannot be achieved with non-halogenated or fluoro-substituted phenylalanine. The D-configuration is mandatory for all-D peptide scaffolds, making Cbz-4-Bromo-D-Phenylalanine (after Cbz removal and incorporation) the appropriate procurement choice for structural biology groups studying mirror-image peptide therapeutics.

Late-Stage Diversification via Suzuki–Miyaura Cross-Coupling in Biaryl-Containing Peptide Ligand Libraries

For research programs generating libraries of biaryl-modified peptide ligands targeting protein–protein interactions, the para-bromo substituent serves as a cross-coupling handle for Suzuki–Miyaura diversification. The biaryl-bridged macrocyclic peptide methodology demonstrates that suitably functionalized tri-, tetra-, and pentapeptides undergo macrocyclization via Suzuki–Miyaura coupling both in solution and on solid phase [2]. The Cbz-protected building block is particularly suited to solution-phase diversification followed by hydrogenolytic deprotection and fragment condensation, whereas the Fmoc analog would be more appropriate for on-resin diversification in SPPS. Procurement of the 4-bromo building block is essential; the 4-fluoro analog is unreactive under standard Pd-catalyzed conditions, and the non-halogenated analog offers no diversification handle.

Protease-Resistant D-Peptide Probe and Therapeutic Lead Development

The D-configuration of Cbz-4-Bromo-D-Phenylalanine ensures that upon incorporation into a peptide sequence, the resulting amide bond at that position is resistant to endogenous protease cleavage, as proteolytic enzymes are stereospecific for L-amino acid substrates . The DiMarchi group demonstrated that D-amino acid substitution in glucagon yields biologically active analogs with improved biophysical properties [3]. This scenario is fundamentally dependent on the D-enantiomer; procurement of the L-enantiomer (Cbz-4-Bromo-L-Phenylalanine, CAS 158069-49-9) would yield a protease-susceptible peptide, defeating the core purpose of using an unnatural amino acid building block in D-peptide probe or therapeutic design.

Quote Request

Request a Quote for Cbz-4-Bromo-D-Phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.